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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of Londamocitinib
(AZD4604), a potent and selective Janus kinase 1 (JAK1) inhibitor, against other kinase
families. The data presented is compiled from preclinical studies to offer a comprehensive
overview of its cross-reactivity, supported by detailed experimental methodologies.

Executive Summary

Londamodcitinib is a highly selective inhibitor of JAK1, a key enzyme in the signaling pathways
of numerous cytokines implicated in inflammatory diseases.[1] Preclinical data demonstrates its
potent inhibition of JAK1 with significant selectivity over other members of the JAK family
(JAK2, JAKS, and TYKZ2). Furthermore, broad screening against a panel of over 300 kinases
has confirmed a favorable selectivity profile, with minimal off-target activity at therapeutic
concentrations. This high degree of selectivity is crucial for minimizing potential side effects that
can arise from the inhibition of other kinases.

Cross-Reactivity Data

The kinase selectivity of Londamocitinib has been assessed using both enzymatic and cell-
based assays. The following tables summarize the quantitative data from these studies.
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Table 1: Inhibition of JAK Family Kinases by

Londamocitinib
Kinase IC50 (nM) Selectivity vs. JAK1 (fold)
JAK1 0.54 1
JAK2 686 >1200
JAK3 >10,000 >18,500
TYK2 657 >1200

Data sourced from Nilsson M, et al. (2022)[2]

Table 2: Cross-Reactivity of Londamocitinib Against a
Broader Kinase Panel

Londamocitinib was screened at a concentration of 0.1 uM against a panel of over 300
kinases. Kinases exhibiting greater than 70% inhibition were subject to further analysis, which
revealed that Londamocitinib is 100-fold more selective for JAK1 than for any other kinase
evaluated in the panel.[2]

Signaling Pathway and Experimental Workflow

To understand the context of Londamocitinib's activity and the methods used to assess its
selectivity, the following diagrams illustrate the JAK-STAT signaling pathway and the
experimental workflows for the key assays.
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Caption: JAK-STAT Signaling Pathway Inhibition by Londamocitinib.
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Caption: Biochemical Kinase Inhibition Assay Workflow.
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Cell-Based Assay Workflow
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Caption: Cell-Based STAT Phosphorylation Assay Workflow.

Experimental Protocols

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu
Kinase Binding Assay)

The in vitro kinase selectivity of Londamocitinib was determined using the LanthaScreen® Eu
Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET)
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based assay measures the displacement of a fluorescently labeled tracer from the kinase
active site by the inhibitor.

Materials:

Recombinant human kinases

LanthaScreen® Eu-labeled anti-tag antibody

Alexa Fluor™ 647-labeled kinase tracer

Assay buffer

Londamocitinib (serially diluted)

384-well microplates
Procedure:

o A mixture of the target kinase and the Eu-labeled anti-tag antibody was prepared in the
assay buffer.

e The Alexa Fluor™ 647-labeled kinase tracer was prepared in the assay buffer.

o 5 L of serially diluted Londamocitinib was added to the wells of a 384-well plate.
e 5 L of the kinase/antibody mixture was added to each well.

o 5L of the tracer solution was added to each well to initiate the binding reaction.

e The plate was incubated at room temperature for 60 minutes, protected from light.

e The plate was read on a TR-FRET enabled plate reader, measuring the emission at both 665
nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.

e The TR-FRET ratio (665 nm emission / 615 nm emission) was calculated.

e |IC50 values were determined by plotting the TR-FRET ratio against the logarithm of the
Londamocitinib concentration and fitting the data to a sigmoidal dose-response curve.
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Cell-Based STAT Phosphorylation Assay (Flow
Cytometry)

The cellular potency and selectivity of Londamocitinib were assessed by measuring the
inhibition of cytokine-induced STAT phosphorylation in primary human immune cells.

Materials:

Isolated human peripheral blood mononuclear cells (PBMCs)
» Cell culture medium

o Cytokines (e.g., IL-2, IL-4, IL-12)

¢ Londamocitinib (serially diluted)

» Fixation buffer (e.g., paraformaldehyde)

» Permeabilization buffer (e.g., methanol)

o Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (pSTATS)

Flow cytometer

Procedure:

PBMCs were cultured and stimulated with a specific cytokine to induce STAT
phosphorylation.

o Cells were simultaneously treated with varying concentrations of Londamocitinib or vehicle
control.

o Following stimulation, cells were fixed to preserve the phosphorylation state of the proteins.
e The cells were then permeabilized to allow for intracellular staining.

o Permeabilized cells were stained with fluorochrome-conjugated antibodies specific for the
phosphorylated form of the STAT protein of interest.
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e The fluorescence intensity of the stained cells was measured using a flow cytometer.

e The data was analyzed to determine the concentration of Londamocitinib required to inhibit
50% of the cytokine-induced STAT phosphorylation (IC50).

Conclusion

The presented data robustly supports the classification of Londamocitinib as a highly
selective JAKL1 inhibitor. Its minimal cross-reactivity with other kinase families, as demonstrated
in comprehensive enzymatic and cell-based assays, suggests a lower potential for off-target
effects. This high degree of selectivity is a desirable characteristic for a therapeutic agent,
potentially leading to an improved safety profile in clinical applications. Researchers and drug
development professionals can utilize this information to guide further investigation and
development of Londamocitinib for the treatment of inflammatory and autoimmune diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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